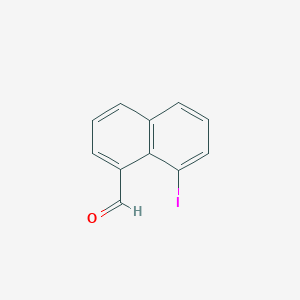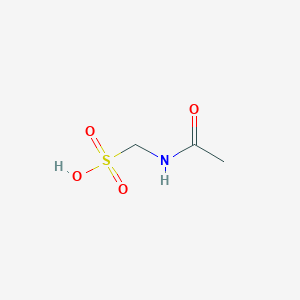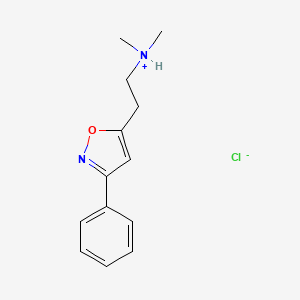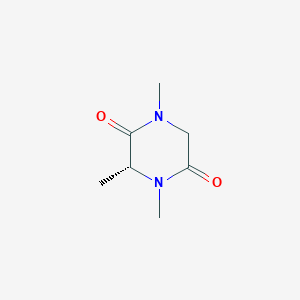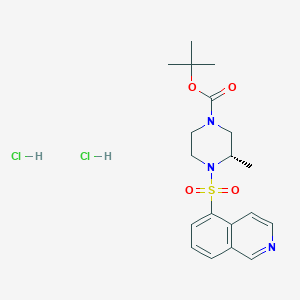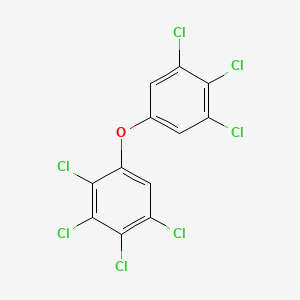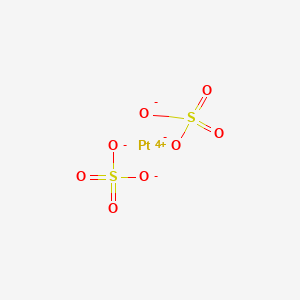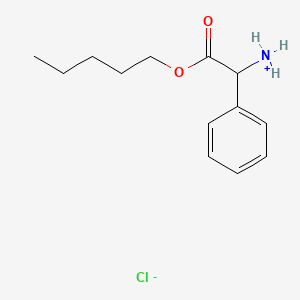
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-oxo-2-pentoxy-1-phenylethyl)azanium chloride is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride typically involves a series of chemical reactions. One common method is the cationic ring-opening polymerization (CROP) process, which can be initiated by various commercially available initiators such as tosylates, triflates, acid halides, and benzyl halides . This method allows for the precise control of the polymer’s chain length and end groups, making it suitable for various applications.
Industrial Production Methods: In industrial settings, the production of (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride may involve large-scale synthesis techniques. These methods often utilize advanced equipment and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in various fields .
Common Reagents and Conditions: Common reagents used in the reactions of (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride include water radical cations, which facilitate oxidation reactions under ambient conditions . These reactions often occur without the need for traditional chemical catalysts or oxidants, making them more environmentally friendly.
Major Products Formed: The major products formed from the reactions of (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quaternary ammonium cations, which are significant for drug development .
Scientific Research Applications
(2-oxo-2-pentoxy-1-phenylethyl)azanium chloride has a wide range of scientific research applications. It is used in the synthesis of heterocycle-incorporated azo dye derivatives, which have various biological and pharmacological applications, including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties . Additionally, it is employed in the development of functional materials for the pharmaceutical, industrial, and biomedical sectors .
Mechanism of Action
The mechanism of action of (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, water radical cations play a pivotal role in driving the chemical transformations, leading to the formation of quaternary ammonium cations . These cations are crucial for various biological processes and drug development.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride include other quaternary ammonium compounds and azo dye derivatives .
Uniqueness: What sets (2-oxo-2-pentoxy-1-phenylethyl)azanium chloride apart from similar compounds is its unique structure and the specific reactions it undergoes. Its ability to participate in environmentally friendly oxidation reactions under ambient conditions makes it particularly valuable for sustainable chemical processes .
Properties
CAS No. |
69357-10-4 |
|---|---|
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
(2-oxo-2-pentoxy-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-3-7-10-16-13(15)12(14)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,14H2,1H3;1H |
InChI Key |
OVWDPYKNWWDVMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



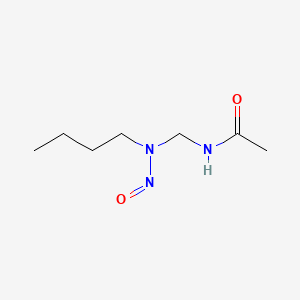
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
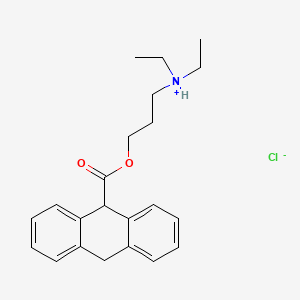
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
